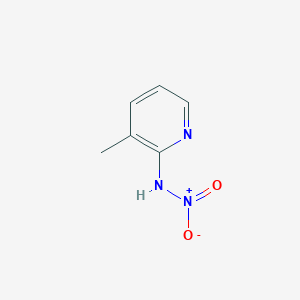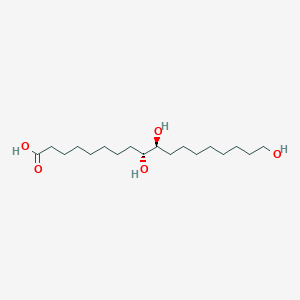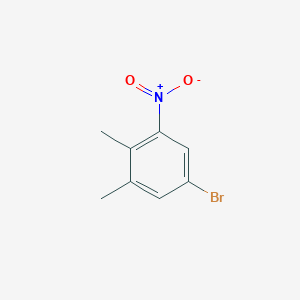
2-Pyridinamine, 3-methyl-N-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in a variety of fields, including biochemistry, pharmacology, and materials science. In
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3-methyl-N-nitro- is not fully understood, but it is thought to involve the inhibition of proteases. Proteases are enzymes that are involved in a variety of biological processes, including the breakdown of proteins. By inhibiting proteases, 2-Pyridinamine, 3-methyl-N-nitro- may be able to disrupt these processes and prevent the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
2-Pyridinamine, 3-methyl-N-nitro- has been found to have a variety of biochemical and physiological effects. In addition to its potential as a protease inhibitor and antitumor agent, this compound has also been found to have activity against a variety of other enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyridinamine, 3-methyl-N-nitro- for lab experiments is its potential as a protease inhibitor. This makes it a useful tool for studying the role of proteases in biological processes and for developing new drugs that target these enzymes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on 2-Pyridinamine, 3-methyl-N-nitro-. Some of the areas that could be explored include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific proteases and other enzymes.
2. Development of new drugs based on the structure of 2-Pyridinamine, 3-methyl-N-nitro-, including drugs that target specific proteases and other enzymes.
3. Exploration of the potential use of this compound in the development of new materials, including polymers and coatings.
4. Studies on the potential toxicity and safety of this compound, including its effects on human health and the environment.
5. Investigation of the potential use of this compound as an antioxidant, and its potential for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-Pyridinamine, 3-methyl-N-nitro- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 2-Pyridinamine, 3-methyl-N-nitro- can be achieved through a variety of methods, including the reaction of 3-methylpyridine with nitric acid and ammonium hydroxide. This reaction produces a yellow crystalline solid that can be purified through recrystallization. Other methods for synthesizing this compound include the reaction of 3-methylpyridine with nitrous acid, the reaction of 3-methylpyridine with nitrosyl chloride, and the reaction of 3-methylpyridine with sodium nitrite.
Applications De Recherche Scientifique
2-Pyridinamine, 3-methyl-N-nitro- has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of properties that make it useful in a number of fields, including biochemistry, pharmacology, and materials science. Some of the potential applications of 2-Pyridinamine, 3-methyl-N-nitro- include:
1. Biochemistry: 2-Pyridinamine, 3-methyl-N-nitro- has been found to have potential as a protease inhibitor, which could make it useful in the development of new drugs for the treatment of diseases such as cancer and HIV.
2. Pharmacology: This compound has also been studied for its potential as an antitumor agent, and has been found to have activity against a variety of cancer cell lines.
3. Materials Science: 2-Pyridinamine, 3-methyl-N-nitro- has been studied for its potential use in the development of new materials, including polymers and coatings.
Propriétés
Numéro CAS |
18344-53-1 |
|---|---|
Nom du produit |
2-Pyridinamine, 3-methyl-N-nitro- |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
N-(3-methylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H7N3O2/c1-5-3-2-4-7-6(5)8-9(10)11/h2-4H,1H3,(H,7,8) |
Clé InChI |
KZVCMWYVURNVOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
SMILES canonique |
CC1=C(N=CC=C1)N[N+](=O)[O-] |
Synonymes |
3-Methyl-N-nitropyridin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)


![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)








![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)